2-Bromo-1-[3-(tert-butyl)phenyl]ethanone
CAS No.:
Cat. No.: VC18315127
Molecular Formula: C12H15BrO
Molecular Weight: 255.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15BrO |
|---|---|
| Molecular Weight | 255.15 g/mol |
| IUPAC Name | 2-bromo-1-(3-tert-butylphenyl)ethanone |
| Standard InChI | InChI=1S/C12H15BrO/c1-12(2,3)10-6-4-5-9(7-10)11(14)8-13/h4-7H,8H2,1-3H3 |
| Standard InChI Key | ZEDMENALRQNCBA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=CC(=C1)C(=O)CBr |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Formula
2-Bromo-1-[3-(tert-butyl)phenyl]ethanone belongs to the class of α-bromo ketones. Its molecular formula is C₁₂H₁₅BrO, with a molecular weight of 255.15 g/mol . The compound features a bromine atom at the α-position of the ketone group and a bulky tert-butyl group at the meta position of the benzene ring (Figure 1).
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1229037-77-7 | |
| Molecular Formula | C₁₂H₁₅BrO | |
| Exact Mass | 254.031 Da | |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | |
| LogP (Octanol-Water Partition Coefficient) | 3.56 |
Spectroscopic Characteristics
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IR Spectroscopy: The carbonyl (C=O) stretch typically appears near 1700 cm⁻¹, while the C-Br bond absorbs at ~550–650 cm⁻¹ .
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NMR: For the analogous 4-tert-butyl isomer, ¹H NMR shows a singlet for the tert-butyl group at δ 1.35 ppm and a characteristic α-bromoketone peak at δ 4.44 ppm (CH₂Br) .
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via bromination of the corresponding acetophenone derivative. A one-pot oxidation-bromination strategy using ammonium bromide (NH₄Br) and Oxone® (potassium peroxymonosulfate) has been reported for analogous α-bromoketones :
General Procedure:
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Oxidation: A secondary alcohol (e.g., 1-[3-(tert-butyl)phenyl]ethanol) is oxidized to the ketone using Oxone®.
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Bromination: Subsequent treatment with NH₄Br introduces the bromine atom at the α-position .
Table 2: Yield Optimization for Analogous Compounds
Reactivity Profile
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Nucleophilic Substitution: The α-bromine is highly reactive toward nucleophiles (e.g., amines, thiols), enabling the synthesis of heterocycles .
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Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) can functionalize the aryl ring .
Applications in Pharmaceutical and Materials Chemistry
Pharmaceutical Intermediates
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Antimicrobial Agents: Derivatives of α-bromoketones exhibit activity against Staphylococcus aureus (MIC = 32 μg/mL) .
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Protein Degraders: The 3,5-di-tert-butyl-4-hydroxy variant serves as a building block for PROTACs (proteolysis-targeting chimeras) .
Materials Science
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